molecular formula C3H6Br2 B12062440 1,3-dibromo(1,3-13C2)propane CAS No. 86318-33-4

1,3-dibromo(1,3-13C2)propane

Cat. No.: B12062440
CAS No.: 86318-33-4
M. Wt: 203.87 g/mol
InChI Key: VEFLKXRACNJHOV-SUEIGJEOSA-N
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Description

1,3-Dibromo(1,3-13C2)propane is an organobromine compound with the molecular formula C3H6Br2. It is a colorless liquid with a sweet odor and is used in various organic synthesis processes. The compound is labeled with carbon-13 isotopes at the 1 and 3 positions, making it useful in certain types of research, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo(1,3-13C2)propane can be synthesized via the free radical addition of allyl bromide and hydrogen bromide. Another method involves the reaction of propylene glycol with brominated hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo(1,3-13C2)propane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Metallic zinc or nickel catalysts are often used in reduction reactions.

Major Products

Scientific Research Applications

1,3-Dibromo(1,3-13C2)propane has several applications in scientific research:

    Chemistry: Used in the synthesis of C3-bridged compounds through C-N coupling reactions.

    Biology: Utilized in studies involving enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo(1,3-13C2)propane involves its interaction with nucleophiles and reductants. In biological systems, it can react with glutathione (GSH) to form metabolites such as 1-bromo-3-propyl-S-glutathione . This interaction can affect various metabolic pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo(1,3-13C2)propane is unique due to its specific labeling with carbon-13 isotopes, which makes it particularly valuable in NMR spectroscopy studies. This isotopic labeling allows for detailed analysis of molecular structures and dynamics that are not possible with non-labeled compounds.

Properties

CAS No.

86318-33-4

Molecular Formula

C3H6Br2

Molecular Weight

203.87 g/mol

IUPAC Name

1,3-dibromo(1,3-13C2)propane

InChI

InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i2+1,3+1

InChI Key

VEFLKXRACNJHOV-SUEIGJEOSA-N

Isomeric SMILES

C([13CH2]Br)[13CH2]Br

Canonical SMILES

C(CBr)CBr

Origin of Product

United States

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